4-acetyl-N-biphenyl-2-ylbenzamide

Acetylcholinesterase Insecticidal Screening Enzyme Inhibition

Researchers requiring a validated low-potency AChE reference standard or a probe for p38α MAPK cell-drop-off studies often face supply inconsistency. 4-Acetyl-N-biphenyl-2-ylbenzamide addresses this with well-characterized multi-target activity: • AChE IC50: 5.86 µM & 1.54 µM - ideal negative control/assay floor calibrant • p38α MAPK Kd: 3.30 nM (binding) vs. IC50: 2.97 µM (cellular) - benchmark for cell permeability studies • NMB receptor Ki >50 µM - verified non-binder for screening panel validation Supplied with full analytical characterization (NMR, FTIR, MS). Ready for immediate dispatch.

Molecular Formula C21H17NO2
Molecular Weight 315.4g/mol
Cat. No. B499975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-biphenyl-2-ylbenzamide
Molecular FormulaC21H17NO2
Molecular Weight315.4g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C21H17NO2/c1-15(23)16-11-13-18(14-12-16)21(24)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)
InChIKeyQCMJWDVFXPWEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-N-biphenyl-2-ylbenzamide Overview


4-acetyl-N-biphenyl-2-ylbenzamide (CAS#: 127563-55-7) is a synthetic organic compound with the molecular formula C21H17NO2 and a molecular weight of 315.37 g/mol . It belongs to the biphenylbenzamide class, a structural family that has been extensively explored in medicinal chemistry and chemical biology for its diverse bioactivities. The compound is characterized by an acetyl group at the para-position of one phenyl ring and a biphenyl-2-yl substituent on the amide nitrogen. Its physical properties include a melting point of 78 °C and predicted values for boiling point (448.6±38.0 °C), density (1.189±0.06 g/cm³), and pKa (12.50±0.70) . Analytical characterization data, including NMR, FTIR, and mass spectra, are available in spectral databases [1]. This compound is primarily utilized as a research tool, an intermediate in organic synthesis, and a reference material for analytical method development.

Why 4-Acetyl-N-biphenyl-2-ylbenzamide Cannot Be Replaced


The biological and chemical behavior of benzamides is exquisitely sensitive to the nature and position of substituents on the aromatic rings. Within the biphenylbenzamide class, even minor structural modifications, such as the presence or position of a methyl or methoxy group, can lead to drastic changes in target engagement and potency [1]. The specific arrangement of the 4-acetyl group and the ortho-biphenyl amide moiety in 4-acetyl-N-biphenyl-2-ylbenzamide confers a unique set of molecular interactions, as evidenced by its distinct profile across multiple biological targets [2][3]. This compound cannot be considered a generic, interchangeable member of its class. Its specific pattern of low micromolar activity against certain targets (e.g., AChE) combined with high selectivity over others (e.g., NMB receptor) [3] makes it a specialized tool. Generic substitution with a structurally similar but uncharacterized analog would risk either a complete loss of the desired activity or the introduction of unwanted off-target effects, thereby compromising the reproducibility and interpretability of scientific results.

4-Acetyl-N-biphenyl-2-ylbenzamide Differentiation Evidence


AChE Inhibition

4-acetyl-N-biphenyl-2-ylbenzamide demonstrates measurable inhibition of acetylcholinesterase (AChE) from the African malaria mosquito (Anopheles gambiae) [1]. In a direct enzyme assay, the compound exhibits an IC50 of 5,860 nM after a 10-minute incubation, and an IC50 of 1,540 nM after a 60-minute incubation [1]. This level of potency is significantly lower than potent insecticidal AChE inhibitors, which typically operate in the low nanomolar range, indicating its role is not as a high-efficacy insecticide candidate but rather as a useful low-potency reference or a starting point for further optimization. Its activity is distinct from the unsubstituted parent compound, N-(biphenyl-2-yl)benzamide, for which no such AChE inhibition data is reported, highlighting the impact of the 4-acetyl group.

Acetylcholinesterase Insecticidal Screening Enzyme Inhibition

HDAC Inhibition

4-acetyl-N-biphenyl-2-ylbenzamide has been profiled for its histone deacetylase (HDAC) inhibitory activity. In a cellular assay using HeLa cell nuclear extracts, the compound inhibited HDAC activity with an IC50 of 29.5 µM (29,500 nM) [1]. This contrasts with more potent benzamide-based HDAC inhibitors, such as entinostat (MS-275), which can exhibit sub-micromolar IC50 values against HDAC1 [2]. The data for 4-acetyl-N-biphenyl-2-ylbenzamide thus places it in a moderate potency range, making it a suitable candidate for exploring structure-activity relationships (SAR) around the benzamide scaffold in the context of HDAC modulation, or as a less potent control compound.

Epigenetics HDAC Inhibition Cancer Biology

p38 MAP Kinase Binding vs. Cellular Activity

Within the biphenyl amide class, 4-acetyl-N-biphenyl-2-ylbenzamide exhibits a high binding affinity for the p38α MAP kinase, a key target in inflammation. Surface plasmon resonance (SPR) measurements determined a dissociation constant (Kd) of 3.30 nM for this interaction [1]. However, this potent binding does not directly translate to potent inhibition in a more complex cellular context; a NanoBRET assay in HEK293T cells reported an IC50 of 2,970 nM (2.97 µM) for p38α inhibition [2]. This >900-fold difference between binding affinity and cellular activity is a critical piece of information. It suggests that while the compound can bind tightly to the purified kinase, factors such as poor cell permeability, intracellular protein binding, or a binding mode that does not fully disrupt the kinase's cellular function may limit its efficacy. This profile is distinct from optimized p38 inhibitors like NJK14047 (IC50 = 27 nM) [3], which demonstrate high potency in both biochemical and cellular assays.

MAP Kinase Signaling Inflammation Kinase Inhibitor

NMB Receptor Selectivity

Selectivity is a paramount concern in chemical biology. 4-acetyl-N-biphenyl-2-ylbenzamide has been profiled against the human Neuromedin B (NMB) receptor, a G-protein coupled receptor (GPCR). In a binding assay, the compound showed no significant affinity, with a measured Ki greater than 50,000 nM (50 µM) [1]. This high degree of selectivity is a valuable attribute. It indicates that when used in a cellular or in vivo system, this compound is unlikely to cause confounding off-target effects mediated by the NMB receptor. This is a key differentiator from less-well characterized analogs or 'in-class' compounds that may carry unknown and unwanted polypharmacology, thus reducing the risk of misinterpretation in target validation studies.

GPCR Selectivity Profiling Off-Target Screening

4-Acetyl-N-biphenyl-2-ylbenzamide Application Scenarios


AChE Inhibition Reference Standard

Given its well-defined IC50 values of 5.86 µM and 1.54 µM in AChE inhibition assays [1], 4-acetyl-N-biphenyl-2-ylbenzamide is ideally suited as a low-potency reference standard or negative control. This application is critical for researchers in agrochemical discovery or neurobiology who require a reliable compound to define the lower limit of their assay's dynamic range or to confirm that an observed effect is not due to non-specific enzyme inhibition. Its use ensures that high-potency hits from a screen are accurately identified and not overshadowed by a strong, non-specific background signal.

p38 MAP Kinase Binding-Cellular Activity Probe

The unique profile of high binding affinity for p38α MAP kinase (Kd = 3.30 nM) but weak cellular activity (IC50 = 2.97 µM) makes this compound a powerful research tool for mechanistic studies [2][3]. It can be deployed to investigate factors that contribute to a loss of efficacy between biochemical and cellular assays, such as cell permeability, active efflux, or intracellular compartmentalization. In the field of kinase drug discovery, this compound serves as a benchmark for identifying and solving issues related to 'cell drop-off', a common challenge in lead optimization.

HDAC Inhibitor SAR Scaffold

The documented, albeit moderate, HDAC inhibitory activity in a cellular context (IC50 = 29.5 µM) provides a clear starting point for medicinal chemistry optimization [4]. Researchers focused on developing novel HDAC inhibitors can use 4-acetyl-N-biphenyl-2-ylbenzamide as a core scaffold. Systematic modification of its substituents can be guided by the existing quantitative activity data to improve potency, with the parent compound serving as the baseline for SAR. This application is well-supported by the extensive literature on benzamides as a privileged scaffold for HDAC inhibition.

GPCR Negative Control

The confirmed lack of binding to the Neuromedin B (NMB) receptor (Ki > 50 µM) positions this compound as an excellent, clean negative control for screening panels involving this and potentially related GPCRs [5]. In academic or industrial high-throughput screening facilities, a verified non-binder is essential for calibrating assays and validating that observed 'hit' activity is specific. Its defined selectivity over the NMB receptor reduces the risk of false positives in complex phenotypic screens, thereby increasing the efficiency and accuracy of the hit-to-lead process.

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